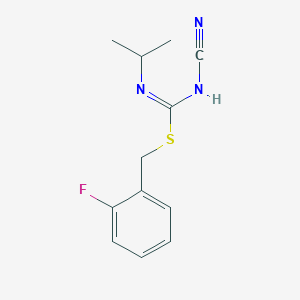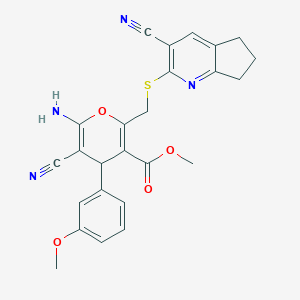
2-fluorobenzyl N'-cyano-N-isopropylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate is a chemical compound with the molecular formula C12H14FN3S and a molecular weight of 251.32 This compound is known for its unique structure, which includes a fluorobenzyl group, a cyano group, and an isopropylimidothiocarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate typically involves the reaction of 2-fluorobenzylamine with isopropyl isothiocyanate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which subsequently reacts with cyanogen bromide to yield the final product . The reaction conditions often include solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-N-(4-fluorobenzyl)acetamide
- 2-cyano-N-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-fluorobenzyl N’-cyano-N-isopropylimidothiocarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
445385-76-2 |
|---|---|
Molekularformel |
C12H14FN3S |
Molekulargewicht |
251.33g/mol |
IUPAC-Name |
(2-fluorophenyl)methyl N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C12H14FN3S/c1-9(2)16-12(15-8-14)17-7-10-5-3-4-6-11(10)13/h3-6,9H,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
MOYBYRXTCUFOLD-UHFFFAOYSA-N |
SMILES |
CC(C)N=C(NC#N)SCC1=CC=CC=C1F |
Isomerische SMILES |
CC(C)N=C(NC#N)SCC1=CC=CC=C1F |
Kanonische SMILES |
CC(C)N=C(NC#N)SCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1'-(4-chlorobenzyl)-2'-oxo-1',3',4a,5,6,7-hexahydro-1,3,3-tricyanospiro[4H-naphthalene-4,3'-(2'H)-indole]](/img/structure/B460363.png)
![2-amino-4-(2-isopropoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460364.png)
![[3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B460365.png)
![2-amino-4-(4-fluoro-3-phenoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B460366.png)
![6-Amino-3-(methoxymethyl)-4-(4-quinolinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460367.png)
![methyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B460372.png)

![methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460377.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460379.png)
![6-Methyl-2-(pentylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B460380.png)
![2-[(2-phenoxyethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B460382.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B460383.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B460384.png)
![2-[(2-oxopropyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B460385.png)
